![molecular formula C25H31ClNO3+ B12815874 [(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azoniabicyclo[3.2.1]octane core is particularly notable, as it is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps:
-
Formation of the Azoniabicyclo[3.2.1]octane Core: : This step often starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Methods such as the desymmetrization of achiral tropinone derivatives or direct stereochemical control during the formation of the bicyclic structure are commonly employed .
-
Spirocyclic Formation: : The spirocyclic structure is introduced through a reaction that connects the azoniabicyclo[3.2.1]octane core to an azolidin-1-ium ring. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
-
Esterification: : The final step involves the esterification of the hydroxyl group with 2-hydroxy-2,2-diphenylacetic acid, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as crystallization and chromatography.
Properties
Molecular Formula |
C25H31ClNO3+ |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/t21-,22+,23?; |
InChI Key |
RVCSYOQWLPPAOA-DHWZJIOFSA-N |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.Cl |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


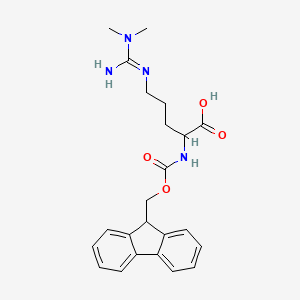
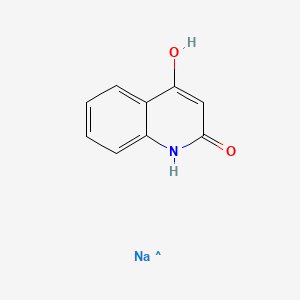
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12815818.png)
![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)
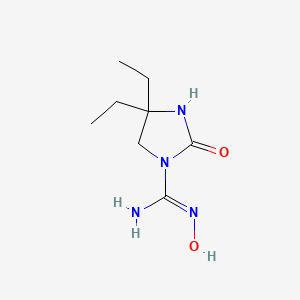
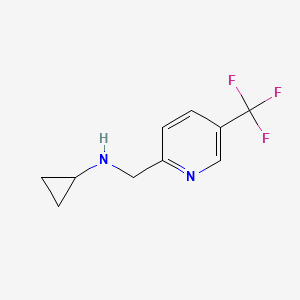
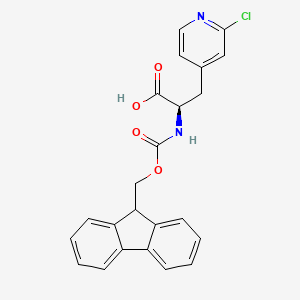
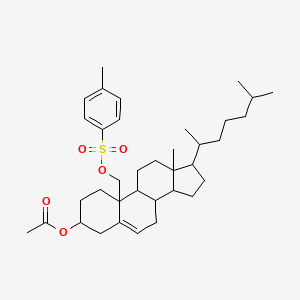
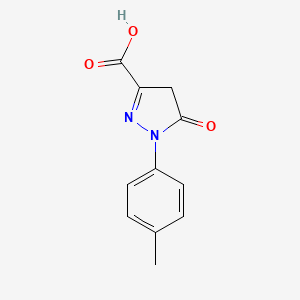
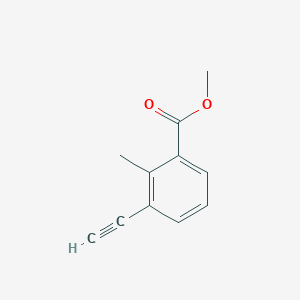
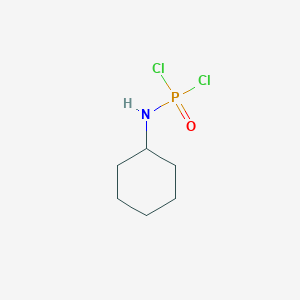
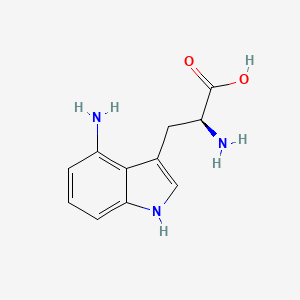
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
